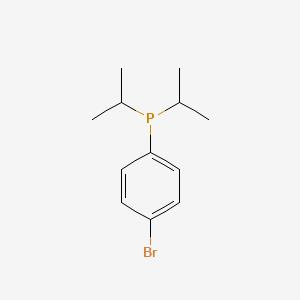
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a cyclopropylmethyl group, and a thiazolyl moiety, making it a valuable molecule for various scientific applications.
準備方法
The synthesis of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Cyclopropylmethylation: The chloro-substituted indole is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to attach the cyclopropylmethyl group.
Thiazole Formation: Finally, the thiazole ring is introduced through a condensation reaction between the intermediate and a thioamide or thioester under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The thiazole moiety may also contribute to its binding affinity and specificity.
類似化合物との比較
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide, 5-bromo-6-chloro-N-(methylsulfonyl)-: This compound features a bromine substituent and a methylsulfonyl group, which may alter its reactivity and biological activity.
3-chloro-1H-indole-2-carboxamide: This compound has a different substitution pattern on the indole ring, affecting its chemical properties and applications.
The uniqueness of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
676477-29-5 |
|---|---|
分子式 |
C16H14ClN3OS |
分子量 |
331.8 g/mol |
IUPAC名 |
6-chloro-1-(cyclopropylmethyl)-N-(1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-3-4-12-13(15(21)19-16-18-5-6-22-16)9-20(14(12)7-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2,(H,18,19,21) |
InChIキー |
LXPSBBCFDOCISE-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)NC4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


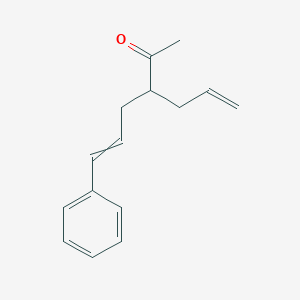
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
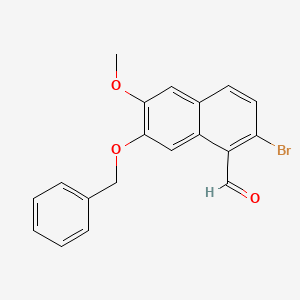
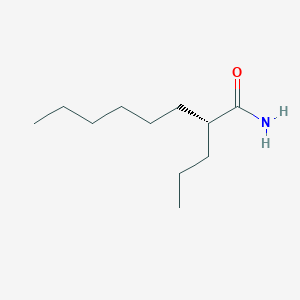
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
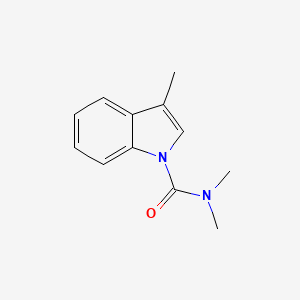
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
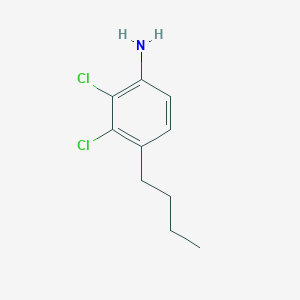
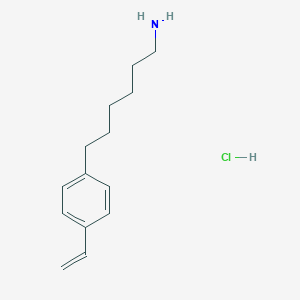

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
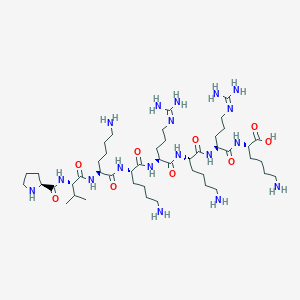
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
